Boc-L-isoleucine N-carboxyanhydride
Description
Historical Context of α-Amino Acid N-Carboxyanhydrides
The synthesis and polymerization of α-amino acid N-carboxyanhydrides (NCAs) were first reported by Hermann Leuchs in 1906. nih.govtandfonline.com Initially, these reactive cyclic amino acid derivatives were utilized for the stepwise synthesis of peptides. However, their primary application evolved to be the formation of polypeptides through ring-opening polymerization. nih.gov Over the past century, extensive research has been dedicated to understanding the polymerization processes, leading to the development of new techniques and catalysts. nih.govnih.gov
Significance of NCAs as Monomers for Polypeptide Synthesis
The ring-opening polymerization (ROP) of NCA monomers is a well-established and efficient method for producing synthetic polypeptides and their hybrids. tandfonline.comillinois.edu This method is considered the most economical and practical approach for creating long polypeptide chains, often exceeding 100 amino acid residues. illinois.edu The process is advantageous due to the use of simple reagents and the ability to produce high molecular weight polymers in significant yields without detectable racemization at the chiral centers. illinois.edu The resulting polypeptides have found a wide array of applications in biomedical fields, including tissue engineering, drug delivery, and gene therapy, owing to their biocompatibility and biodegradability. nih.govrsc.org
Overview of N-Protected Amino Acid NCAs
In many instances, the side chains of amino acids contain functional groups that can interfere with the polymerization process or the stability of the NCA monomer itself. illinois.edu To circumvent this, these functional groups are often protected before the synthesis of the NCA. This protection strategy is crucial for achieving controlled polymerization and obtaining well-defined polypeptides. wikipedia.orgorganic-chemistry.org
Protecting groups are reversibly attached to a functional group to decrease its reactivity during a chemical reaction. organic-chemistry.org In the context of NCA chemistry and polypeptide synthesis, common protecting groups for the amine functionality include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Z), and 9-fluorenylmethoxycarbonyl (Fmoc). numberanalytics.comtotal-synthesis.com The choice of protecting group is critical as it dictates the conditions required for its removal (deprotection). For instance, the Boc group is acid-labile, the Fmoc group is base-labile, and the Z group is typically removed by hydrogenolysis. total-synthesis.com This orthogonality allows for the selective deprotection of specific amino groups, which is a cornerstone of complex peptide synthesis. organic-chemistry.orgnumberanalytics.com
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis. fiveable.menumberanalytics.com Its popularity stems from several key advantages:
Ease of Introduction and Removal: The Boc group can be easily introduced and removed under relatively mild acidic conditions, such as with trifluoroacetic acid (TFA). fiveable.menumberanalytics.com
Stability: It is stable under a variety of reaction conditions, including basic conditions and exposure to many nucleophiles, which allows for greater flexibility in multi-step syntheses. fiveable.me
Orthogonality: The acid-lability of the Boc group makes it orthogonal to other protecting groups like Fmoc (base-labile) and Z (hydrogenolysis-labile), enabling selective deprotection strategies in the synthesis of complex polypeptides. numberanalytics.comtotal-synthesis.com
Minimized Side Reactions: In solid-phase peptide synthesis (SPPS), the use of Boc chemistry can minimize side reactions that may occur under the basic conditions required for Fmoc deprotection. rsc.org
Research Scope and Focus on Boc-L-isoleucine N-carboxyanhydride
This article will now narrow its focus to the specific chemical compound This compound . Isoleucine is an amino acid with a nonpolar, aliphatic side chain. The "L" designation refers to its stereochemistry. The "Boc" prefix indicates that the α-amino group of the isoleucine is protected by a tert-butyloxycarbonyl group. The "N-carboxyanhydride" suffix denotes the cyclic anhydride (B1165640) structure that enables its use as a monomer in ring-opening polymerization.
The subsequent sections will delve into the synthesis, properties, and applications of this particular NCA, drawing upon detailed research findings to provide a comprehensive and scientifically accurate overview.
Interactive Data Tables
Below are interactive tables summarizing key information about the compounds and concepts discussed in this article.
Table 1: Protecting Groups in Peptide Synthesis
| Protecting Group | Abbreviation | Cleavage Condition |
| tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., TFA) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) |
| Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis |
Properties
Molecular Weight |
257.3 |
|---|---|
Origin of Product |
United States |
Synthesis Methodologies for Boc L Isoleucine N Carboxyanhydride
Conventional Synthetic Routes to α-Amino Acid NCAs
Historically, the synthesis of α-amino acid N-carboxyanhydrides (NCAs) has relied on methods that often involve hazardous reagents. These established routes, while effective, are increasingly being replaced by safer alternatives.
Phosgene-Based Methods (e.g., Fuchs-Farthing Method)
The most common and historically significant method for synthesizing NCAs is the direct phosgenation of an unprotected amino acid, a process known as the Fuchs-Farthing method. nih.govfrontiersin.org This approach involves treating the amino acid, in this case, L-isoleucine, with phosgene (B1210022) (COCl₂). The reaction proceeds to form the N-carboxyanhydride with the release of hydrogen chloride (HCl). nih.govtitech.ac.jp To obtain Boc-L-isoleucine NCA, the starting material would be the Boc-protected L-isoleucine.
The primary challenge with this method is the extreme toxicity of phosgene gas. acs.org Consequently, significant efforts have been made to find safer alternatives or to improve the handling and reaction conditions. Impurities such as HCl and unreacted amino acid hydrochloride salts can be present and may require purification steps like recrystallization or filtration to prevent side reactions during polymerization. tandfonline.com
Thionyl Chloride and Phosphorus Halide Methods
Another conventional approach, often referred to as the Leuchs method, involves the cyclization of N-alkoxycarbonyl amino acid chlorides. frontiersin.orgwikipedia.org In the context of Boc-L-isoleucine NCA, this would involve the conversion of Boc-L-isoleucine into an acid chloride, which then cyclizes to the NCA.
The halogenating agents typically used for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). nih.gov Phosphorus tribromide (PBr₃) has also been employed and is considered a more reactive halogenating agent than its chloride counterparts. nih.govfrontiersin.org These methods, however, can require elevated temperatures, which might lead to the decomposition of the resulting NCA. wikipedia.org The presence of impurities from the halogenating agents can also interfere with subsequent polymerization reactions, necessitating careful purification of the monomer. nih.gov
Phosgene-Free and Greener Synthetic Approaches
In response to the safety and environmental concerns associated with conventional methods, a variety of phosgene-free and more sustainable synthetic routes have been developed for NCA synthesis.
Cyclization of N-Alkoxycarbonyl Amino Acid Halogenides
This method, while related to the Leuchs method, is often considered in the context of greener chemistry when it avoids the direct use of phosgene for the synthesis of the starting N-alkoxycarbonyl amino acid. The cyclization of Boc-L-isoleucine acid halide (chloride or bromide) to form the corresponding NCA is a key step. nih.gov The choice of the halogenating agent can influence the reaction conditions and efficiency. For instance, the use of phosphorus tribromide can allow the reaction to proceed under milder conditions. nih.govillinois.edu This approach is instrumental in synthesizing optically active β-amino acid NCAs as well. nih.gov
Utilizing Bis(trichloromethyl)carbonate and Triphosgene (B27547)
A significant advancement in avoiding the direct handling of phosgene gas is the use of its solid, crystalline substitute, bis(trichloromethyl)carbonate, commonly known as triphosgene. nih.govsigmaaldrich.com Triphosgene serves as a source of phosgene in situ, reacting with the amino acid to form the NCA. nih.gov This method offers a safer and more convenient alternative for laboratory-scale synthesis. acs.orgnih.gov
The reaction of an amino acid with triphosgene typically occurs in an anhydrous solvent like tetrahydrofuran (B95107) (THF). google.comrsc.org The use of a catalyst can enhance the decomposition rate of triphosgene, leading to shorter reaction times and increased yields. google.com While this method avoids handling gaseous phosgene, it still generates phosgene during the reaction, requiring appropriate safety precautions. rsc.org
Table 1: Synthesis of NCAs using Triphosgene
| Amino Acid Derivative | Solvent | Reaction Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|
| Nε-tert-butyloxycarbonyl-L-lysine | Anhydrous THF | 2 | 48 | rsc.org |
Bisarylcarbonates as Starting Compounds
A truly phosgene-free approach involves the use of bisarylcarbonates, such as diphenyl carbonate, as starting materials. researchgate.netresearchgate.net This method relies on the activation of the amino acid, for example, by converting it into an imidazolium (B1220033) salt, which then reacts with the bisarylcarbonate to form the NCA. researchgate.net This strategy completely avoids the use of phosgene or its derivatives at any stage of the synthesis, making it a significantly greener alternative.
Other greener approaches that have been developed include the use of n-propylphosphonic anhydride (B1165640) (T3P), which allows for a simple, phosgene- and halogen-free synthesis of NCAs from Boc-protected amino acids with good yields and purity. nih.gov Additionally, innovative methods like photo-on-demand phosgenation using chloroform (B151607) under UV irradiation have been reported as a safe and convenient way to generate NCAs. nih.gov
Table 2: Comparison of Phosgene-Free NCA Synthesis Methods
| Method | Reagents | Key Advantages | Reference(s) |
|---|---|---|---|
| T3P Method | Boc-amino acid, T3P | Phosgene- and halogen-free, non-toxic byproducts, easy operation | nih.gov |
| Photo-on-demand Phosgenation | Amino acid, Chloroform, O₂ | In situ phosgene generation, controlled by light, cost-effective | acs.orgnih.gov |
Photo-On-Demand Synthesis with Chloroform
A novel and safer approach to the synthesis of α-amino acid N-carboxyanhydrides (NCAs), including Boc-L-isoleucine NCA, utilizes a photo-on-demand method with chloroform. nih.govnih.gov This technique avoids the use of highly toxic phosgene, which is conventionally employed. nih.govazom.com The synthesis is achieved by photo-irradiating a mixture of an amino acid in chloroform (CHCl₃) and acetonitrile (B52724) (CH₃CN) at 60–70 °C while bubbling oxygen through the solution. nih.govnih.gov This process generates phosgene in situ from the photochemical oxidation of chloroform, which then reacts with the amino acid to form the NCA. nih.gov
The general procedure involves suspending the α-amino acid in a mixed solution of chloroform and acetonitrile. azom.com This solution is then subjected to photo-irradiation for a period of two to three hours at a temperature of 70°C. azom.com Following the irradiation, the solution is heated and stirred for approximately one hour to complete the reaction and produce the NCA, which can then be extracted and purified. azom.com The photochemical oxidation of chloroform is initiated by the light-induced cleavage of C-Cl bonds, leading to a radical chain reaction. azom.com
This method has been successfully applied to synthesize various NCAs on a gram scale and has the potential for scaling up to kilogram production. azom.comkobe-u.ac.jp The use of chloroform, a common and inexpensive organic solvent, along with light as a reagent, makes this a cost-effective and more environmentally friendly alternative to traditional methods. azom.com
Specific Considerations for Synthesis of Boc-L-isoleucine N-Carboxyanhydride
Precursor: N-Boc-L-isoleucine
The starting material for the synthesis of Boc-L-isoleucine NCA is N-Boc-L-isoleucine. researchgate.net This precursor is an N-terminally protected form of the amino acid L-isoleucine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. researchgate.netsigmaaldrich.com The Boc protecting group is essential for preventing unwanted side reactions at the amino group during the formation of the NCA ring.
N-Boc-L-isoleucine is a commercially available compound. sigmaaldrich.comnih.gov It is a white to off-white crystalline powder with a melting point of 66-69 °C. sigmaaldrich.com The use of N-Boc protected amino acids has been shown to be effective in the synthesis of NCAs. nih.gov
Reaction Conditions and Optimizations for High Purity and Yield
Achieving high purity and yield in the synthesis of Boc-L-isoleucine NCA requires careful control of reaction conditions. In the photo-on-demand synthesis, factors such as solvent composition, temperature, and reaction time are critical. The use of a mixed solvent system of chloroform and acetonitrile is beneficial as acetonitrile increases the solvent polarity, which is generally favorable for NCA synthesis. nih.govkobe-u.ac.jp
The reaction temperature is typically maintained between 60-70 °C. nih.govkobe-u.ac.jp The duration of photo-irradiation is also a key parameter, often involving cycles of light on and off to control the reaction. nih.gov For instance, a repeating cycle of 5 minutes of UV light exposure followed by 10 minutes off for a total of 2 to 3 hours has been reported. nih.gov
It has been observed that for N-substituted amino acids, such as those with a Boc protecting group, the synthesis of the corresponding NCA can proceed with deprotection of the Boc group occurring in situ. nih.gov This is attributed to the generation of hydrochloric acid (HCl) during the photochemical oxidation of chloroform and the reaction of the amino acid with the generated phosgene. nih.gov To obtain higher yields, it is sometimes recommended to recrystallize the Boc-L-amino acid precursor before use. nih.gov
Purification Techniques for this compound
Conventional Washing and Recrystallization
Traditional methods for purifying NCAs involve washing the crude product and subsequent recrystallization. The crude NCA solution is often washed with water or a dilute aqueous sodium bicarbonate solution at low temperatures (around 0 °C) to remove residual acids like HCl. mdpi.com After washing, the monomer is quickly dried. mdpi.com
Recrystallization is then performed to obtain the pure crystalline NCA. This process typically involves dissolving the crude product in a suitable solvent and then allowing it to crystallize, often at reduced temperatures. nih.gov For example, crystallization in a mixture of petroleum ether (PE) and tetrahydrofuran (THF) below 10 °C has been used for purifying similar compounds. nih.gov
Advanced Purification Methods (e.g., Flash Column Chromatography)
Flash column chromatography has emerged as a rapid and highly effective method for purifying NCAs, often eliminating the need for recrystallization. nih.gov This technique is particularly advantageous for purifying NCAs that are difficult to crystallize or are produced in smaller quantities. nih.gov
Flash chromatography utilizes a column packed with a stationary phase, such as silica (B1680970) gel, and a mobile phase (eluent) is pushed through the column under pressure. youtube.com This accelerates the separation process compared to traditional column chromatography. The choice of the solvent system for the mobile phase is crucial for achieving good separation of the desired NCA from impurities. youtube.com
This method has been shown to be effective for a variety of NCAs, including those with both hydrophilic and hydrophobic side chains, and can yield highly pure monomers suitable for controlled polymerization. nih.gov The purified NCAs can often be used directly for synthesizing high molecular weight polypeptides. nih.gov The process is generally faster than recrystallization and can lead to improved yields. nih.gov
Interactive Data Table: Properties of N-Boc-L-isoleucine
| Property | Value |
| Molecular Formula | C₁₁H₂₁NO₄ |
| Molecular Weight | 231.29 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 66-69 °C |
| CAS Number | 13139-16-7 |
Purity Assessment and Stability of this compound Monomer
The purity and stability of the this compound monomer are paramount for its successful use in polymerization, as impurities can interfere with the reaction and affect the properties of the resulting polypeptide.
Purity Assessment:
The purity of Boc-Ile-NCA is typically assessed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the synthesized NCA. For comparison, the 1H NMR spectrum of the starting material, Boc-L-isoleucine, shows characteristic signals for the protons of the isoleucine side chain and the tert-butyl protecting group. chemicalbook.com The formation of the NCA ring in Boc-Ile-NCA would result in a downfield shift of the α-proton signal.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the NCA monomer and for detecting any remaining starting material or byproducts. The analysis is typically performed using a reverse-phase column.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to confirm the formation of the anhydride ring. The spectrum of an NCA is characterized by two strong carbonyl stretching bands in the region of 1750-1900 cm-1.
Interactive Data Table: Purity Assessment Methods for this compound
| Technique | Purpose | Expected Observations |
| 1H NMR | Structural Confirmation | Appearance of a downfield shifted α-proton signal compared to the starting material. |
| 13C NMR | Structural Confirmation | Appearance of characteristic signals for the two carbonyl carbons of the anhydride ring. |
| HPLC | Purity Determination | A single major peak corresponding to the pure Boc-Ile-NCA. |
| FTIR | Functional Group Analysis | Two strong carbonyl absorption bands characteristic of the N-carboxyanhydride ring. |
Stability:
This compound, like most NCAs, is sensitive to moisture and heat. The presence of water can lead to hydrolysis of the anhydride ring, and elevated temperatures can cause premature polymerization or degradation. Therefore, proper storage and handling are crucial to maintain the monomer's integrity.
It is recommended to store Boc-Ile-NCA under an inert atmosphere (e.g., nitrogen or argon) at low temperatures, typically -20 °C or below. When stored under these conditions, the monomer can be stable for extended periods. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.
Interactive Data Table: Stability Profile of this compound
| Condition | Effect on Stability | Recommended Handling |
| Moisture | Hydrolysis of the anhydride ring | Store under a dry, inert atmosphere. |
| Heat | Can induce polymerization or degradation | Store at low temperatures (≤ -20 °C). |
| Oxygen | Generally stable, but inert atmosphere is preferred | Handle and store under nitrogen or argon. |
Fundamental ROP Mechanisms for NCAs
The reactivity of the NCA ring, characterized by two electrophilic carbonyl carbons and two potential nucleophilic sites (after deprotonation), allows for multiple polymerization pathways. nih.gov The two most prominent mechanisms are the normal amine mechanism and the activated monomer mechanism. researchgate.netillinois.edu These pathways can sometimes occur concurrently, which presents challenges in synthesizing well-defined polypeptides. researchgate.netnih.gov
The amine mechanism, also known as the normal amine mechanism (NAM), is a nucleophilic ring-opening chain growth process initiated by nucleophiles such as primary amines. d-nb.infompg.de The process begins with the nucleophilic attack of the primary amine on the C-5 carbonyl group of the NCA ring. nih.gov This is followed by the opening of the anhydride ring and subsequent decarboxylation to release carbon dioxide, forming a new primary amine at the chain end which can then react with another NCA monomer to propagate the polymer chain. nih.govacs.org
This mechanism is considered a living/controlled polymerization pathway, as the initiator becomes covalently bonded to the polymer chain, and in ideal conditions, chain growth is linear with monomer conversion. illinois.edufrontiersin.org The rate-determining step in this process is typically the initial amine addition to the carbonyl group, rather than the subsequent decarboxylation. acs.org Achieving a polymerization where the initiation rate is much faster than the propagation rate is a key condition for producing polymers with low dispersity and controlled molecular weights. nih.gov
Table 1: Key Characteristics of the Normal Amine Mechanism (NAM)
| Feature | Description |
| Initiators | Primarily nucleophiles like primary amines. illinois.edu |
| Mechanism | Nucleophilic attack on the C-5 carbonyl, ring-opening, and decarboxylation. nih.gov |
| Chain Growth | Linear, chain-growth process. illinois.edu |
| Control | Capable of producing well-defined polypeptides with predictable molecular weights and low dispersity. mpg.de |
| Propagating Species | The active chain end is a primary amine. acs.org |
The activated monomer (AM) mechanism is favored when using strong, non-nucleophilic bases as initiators, such as tertiary amines or alkoxide anions. nih.govillinois.edu In this pathway, the initiator acts as a base to deprotonate the NCA monomer at the N-3 position, creating a highly nucleophilic NCA anion. illinois.edumpg.de This "activated monomer" then initiates the polymerization by attacking another NCA monomer. illinois.edu
A key feature of the AM mechanism is that the initiator is not incorporated into the final polymer chain; it acts as a catalyst. nih.gov This mechanism often leads to very rapid polymerization and the formation of high molecular weight polypeptides. illinois.edud-nb.info However, it typically results in poor control over the polymer's molecular weight and a broad molecular weight distribution (high dispersity). d-nb.infompg.de This lack of control arises because the propagating chain can have two active sites, leading to side reactions. mpg.de
Table 2: Key Characteristics of the Activated Monomer (AM) Mechanism
| Feature | Description |
| Initiators | Strong bases, such as tertiary amines or alkoxides. nih.govillinois.edu |
| Mechanism | Deprotonation of the NCA monomer to form a nucleophilic anion, which then initiates polymerization. illinois.edumpg.de |
| Chain Growth | Rapid, but often uncontrolled chain growth. mpg.de |
| Control | Typically yields polypeptides with high molecular weights but broad dispersity. d-nb.info |
| Propagating Species | Involves NCA anions and can have multiple reactive sites on the growing chain. mpg.de |
Anionic ring-opening polymerization (AROP) of NCAs is a broader category that includes the activated monomer mechanism. mdpi.com It is characterized by a chain growth process that proceeds via an anionic propagating species. The initiation involves the creation of an anion that is capable of nucleophilically attacking the NCA ring. While the AM mechanism involves the formation of an NCA anion, other strong anionic initiators can also be used. nih.gov
For instance, the polymerization can be initiated by strong bases that directly create a lactam anion, which then propagates the chain. mdpi.com This type of polymerization is known for its rapid reaction rates. However, similar to the AM mechanism, it is often difficult to control, leading to polymers with broad molecular weight distributions. The term "anionic polymerization" in this context often implies a process that, while fast, lacks the characteristics of a living polymerization where chain termination and transfer reactions are absent. youtube.com
Initiation of ROP with this compound
The choice of initiator is paramount in determining the dominant polymerization mechanism and, consequently, the properties of the resulting poly(Boc-L-isoleucine).
Primary amines are common initiators for the controlled polymerization of NCAs, including this compound, via the normal amine mechanism. illinois.edu The initiator attacks the NCA monomer, and after ring-opening and decarboxylation, the initiator fragment remains at the N-terminus of the polypeptide chain. nih.gov The efficiency of primary amines as initiators is linked to their high nucleophilicity compared to the propagating amine chain ends, which ideally leads to a fast initiation process relative to propagation. nih.gov This condition is crucial for achieving a narrow molecular weight distribution. nih.gov
Recent studies have explored various primary amine-based systems to enhance control over the polymerization. For example, the use of primary ammonium (B1175870) salts in combination with tertiary amines allows for a controlled ROP by establishing an equilibrium between an active (amine) and a dormant (ammonium) species, which helps to suppress side reactions. d-nb.info
Table 3: Research Findings on Primary Amine Initiation of NCA ROP
| Initiator System | Key Finding | Reference |
| n-Hexylamine | Used as a standard primary amine initiator. The removal of CO2 during polymerization was shown to be advantageous for living characteristics. | nih.gov |
| Primary Ammonium Salt / Tertiary Amine | This combination allows for controlled polymerization by mediating an active-dormant equilibrium, suppressing the uncontrolled AMM pathway. | d-nb.info |
| Primary Amine / Secondary Amine Alliance | A combination of primary and secondary amine initiators can lead to a fast and living ROP at room temperature. | nih.gov |
| Primary Amine with Proton Transfer Catalysts | The addition of catalysts like carboxylic acids or water can accelerate the polymerization kinetics by facilitating proton transfer. | acs.org |
Tertiary amines, such as triethylamine, are more basic than they are nucleophilic and therefore typically promote the uncontrolled polymerization of NCAs via the activated monomer mechanism. d-nb.infompg.de This results in the rapid formation of high molecular weight polypeptides but with high dispersity. d-nb.info The tertiary amine functions as a catalyst by deprotonating the NCA monomer, which then initiates the polymerization. mpg.de
However, recent research has demonstrated that the role of tertiary amines can be more complex. When used in carefully controlled ratios with primary amines or primary ammonium salts, tertiary amines can accelerate the polymerization without a complete loss of control. mpg.de In these systems, a synergistic effect is observed where both the NAM and AMM pathways coexist. d-nb.infompg.de As long as the NAM remains the dominant mechanism, the polymerization can proceed in a controlled fashion. mpg.de For example, studies have shown that for mixtures of primary and tertiary amines, the reaction can remain controlled if the molar fraction of the tertiary amine is kept below a certain threshold. mpg.de
Table 4: Research Findings on Tertiary Amine Involvement in NCA ROP
| Initiator System | Key Finding | Reference |
| Triethylamine (TEA) alone | Promotes uncontrolled polymerization via the AMM, resulting in high molecular weight polymers with broad dispersity (>2). | d-nb.info |
| Primary Ammonium Salt / TEA | Acts as a synergistic initiator system where the NAM is the dominant mechanism, leading to controlled polymerization. The rate can be tuned by the salt/amine ratio. | d-nb.info |
| Primary Amine / TEA | The NAM and AMM coexist. Controlled polymerization is possible when the tertiary amine fraction is low, significantly reducing reaction times compared to using only a primary amine. | mpg.de |
| Pyridine | Can initiate the polymerization of certain NCAs, often leading to the formation of cyclic polypeptides as major products. | researchgate.net |
Transition Metal Initiators and Catalysts
Transition metal complexes have emerged as highly effective initiators for the ROP of NCAs, offering a pathway to well-defined polypeptides with predictable molecular weights and low dispersities. nih.gov These initiators often lead to living polymerizations, which allows for the synthesis of block copolymers through sequential monomer addition. researchgate.netillinois.edu
Zerovalent nickel and cobalt complexes are commonly used and are capable of producing polypeptides with narrow chain length distributions (polydispersity index, PDI < 1.2) and controlled molecular weights ranging from 500 to 500,000 g/mol . illinois.edu The mechanism involves the formation of a chelating metallacyclic intermediate, which is a general requirement for achieving a living polymerization with these types of initiators. illinois.edu This system is versatile and can be used for a wide range of NCA monomers. illinois.edu
Transition metal-initiated ROPs are generally much faster than traditional amine-initiated polymerizations, often completing within a few hours and achieving high degrees of polymerization (DP ~500). researchgate.net This is in contrast to classic amine-initiated methods that can take up to a week and typically result in lower DPs and higher dispersities. researchgate.net For instance, the polymerization of azido-proline NCA using a nickel initiator showed controlled chain growth from a macroinitiator, indicating a well-controlled process. nih.gov
It was once believed that transition metal initiators could not polymerize N-substituted NCAs, like those derived from proline, due to the lack of an amide proton necessary for the proposed initiation mechanism. nsf.gov However, research has shown that pre-forming the active metal amido-amidate initiator allows for the successful polymerization of such monomers, suggesting that the propagation step does not require the amide proton. nsf.gov This has expanded the scope of monomers that can be polymerized using transition metal catalysts.
Other Initiator Systems (e.g., Lithium Hexamethyldisilazide, TMS compounds, Salts)
Beyond traditional amines and transition metals, other initiator systems have been developed for NCA ROP.
Lithium Hexamethyldisilazide (LiHMDS): LiHMDS has been identified as an initiator for extremely rapid ROP of NCAs. Polymerizations initiated with LiHMDS can be completed within minutes to hours and can be conducted in an open vessel, which is a significant advantage over moisture-sensitive methods that require a glove box. d-nb.info This method has been shown to produce polypeptides with low dispersity over a range of chain lengths. d-nb.info For example, LiHMDS-initiated polymerization of Boc-D,L-Lys NCA was significantly faster than polymerizations initiated by n-hexylamine or hexamethyldisilazane (B44280) (HMDS). d-nb.info
Trimethylsilyl (B98337) (TMS) Compounds: Hexamethyldisilazane (HMDS) can initiate a controlled and living polymerization of NCAs. mdpi.com The proposed mechanism involves the cleavage of the N-Si bond of HMDS and the formation of a trimethylsilyl carbamate (B1207046) (TMS-CBM) terminal group. mdpi.com This method has been used to produce well-defined polypeptides with narrow molecular weight distributions (PDI ~1.05). mdpi.com
Salts: Recent studies have explored the use of amino acid salts as initiators. chemrxiv.org This system can lead to a fast and controlled polymerization, even in the presence of water. chemrxiv.org The proposed mechanism involves the carboxylate of the amino acid salt opening the NCA ring, followed by an acyl transfer. chemrxiv.org Cationic catalysts have also been developed to enhance the rate and control of primary amine-initiated NCA polymerizations by activating the monomer and accelerating decarboxylation. nih.gov
Control Over Polymerization Kinetics and Thermodynamics
Controlling the kinetics and thermodynamics of the ROP of Boc-L-isoleucine NCA is crucial for synthesizing polypeptides with desired characteristics. This control can be achieved by manipulating the initiator concentration, solvent, and temperature.
Effect of Initiator Concentration
The concentration of the initiator relative to the monomer ([M]/[I] ratio) is a key parameter for controlling the degree of polymerization (DP) and, consequently, the molecular weight of the resulting polypeptide. In a living polymerization, the DP is directly proportional to the [M]/[I] ratio.
For instance, in polymerizations initiated by LiHMDS, varying the NCA to initiator ratio (e.g., 20:1, 100:1, 500:1) allows for the synthesis of polypeptides with different, predictable average chain lengths while maintaining low dispersity. d-nb.info Similarly, studies using DBU as a catalyst for N-alkyl N-carboxyanhydride polymerization have shown that systematically varying the initial monomer to initiator feed ratio allows for good molecular weight control. osti.gov Kinetic studies of this system revealed that the reaction is first-order with respect to both the monomer and the DBU concentration. osti.gov
The table below illustrates the effect of the monomer-to-initiator ratio on the degree of polymerization.
| Initiator System | Monomer | [M]/[I] Ratio | Resulting Degree of Polymerization (DP) | Polydispersity Index (PDI) |
| LiHMDS | Boc-D,L-Lys NCA | 20:1 | 19 | Low |
| LiHMDS | Boc-D,L-Lys NCA | 100:1 | ~100 | Low |
| LiHMDS | Boc-D,L-Lys NCA | 500:1 | ~405 | Low |
| Ni Initiator | Azido-proline NCA | Varied | Linear increase with ratio | ~1.19 |
| DBU | N-butyl NCA | Varied | Controlled | 1.02-1.12 |
This table is a representative illustration based on findings from multiple studies and may not represent data from a single experiment.
Solvent Effects on Polymerization
The choice of solvent can significantly impact the kinetics and outcome of NCA ROP. Solvents can influence the solubility of the monomer and the growing polymer chain, as well as the conformation of the polypeptide, which in turn can affect the polymerization rate.
For example, the polymerization of some NCAs is sluggish in certain solvents. researchgate.net The stability of the NCA monomer itself can also be solvent-dependent. For instance, D-penicillamine NCA was found to be stable in nonpolar or low-polarity solvents like dichloromethane (B109758) (DCM) and chloroform but isomerized in more polar solvents. pku.edu.cn The choice of solvent can also be critical for preventing side reactions.
Temperature Control in ROP
Temperature is a critical parameter for controlling the ROP of NCAs, primarily by influencing the rates of propagation and side reactions. researchgate.net
Lowering the reaction temperature is a common strategy to suppress side reactions and achieve a more controlled, living polymerization. researchgate.netresearchgate.net Polymerizations carried out at 0°C have been shown to be effective in preventing termination and other side reactions, leading to polypeptides with low polydispersities. rsc.orgrsc.org For some monomers, polymerization at room temperature (around 20°C) can lead to a significant number of side reactions, making a lower temperature of 0°C preferable. mdpi.comresearchgate.net
The following table summarizes the effect of temperature on NCA polymerization for different monomers.
| Monomer | Initiator/Solvent | Temperature (°C) | Observations |
| Nε-trifluoroacetyl-l-lysine NCA | n-hexylamine/DMF | Room Temperature | Broad molecular weight distribution, significant side reactions |
| Nε-trifluoroacetyl-l-lysine NCA | n-hexylamine/DMF | 0 | Almost no dead polymer formed, controlled polymerization |
| BLA, BLS, BLT NCAs | Primary amine | 20 | Significant side reactions |
| BLA, BLS, BLT NCAs | Primary amine | 0 | Preferred temperature to minimize side reactions |
This table is a representative illustration based on findings from multiple studies and may not represent data from a single experiment.
Side Reactions and Their Mitigation Strategies in Boc-L-isoleucine NCA ROP
Side reactions in NCA polymerization can lead to chain termination, chain transfer, and the formation of undesirable byproducts, ultimately affecting the control over molecular weight and leading to broader polydispersity. illinois.edu
Common side reactions in amine-initiated polymerizations include the reaction of the growing polymer chain-end with the solvent (e.g., DMF), other polymer chains, or the monomer in a way that terminates the chain. illinois.edu The basicity of primary amines can also lead to an "activated-monomer mechanism" as a side reaction. researchgate.net
Mitigation Strategies:
High Purity Monomers and Reagents: Impurities in the monomer, initiator, or solvent can catalyze side reactions. Using highly purified materials is a fundamental step in minimizing these unwanted reactions. illinois.edu Flash column chromatography has been shown to be an effective method for purifying a variety of NCAs. nih.gov
Low Temperature: As discussed previously, conducting the polymerization at lower temperatures (e.g., 0°C) is a highly effective strategy for suppressing many side reactions. mdpi.comresearchgate.netresearchgate.net
High Vacuum or Inert Atmosphere: Performing the polymerization under high vacuum or a constant flow of an inert gas like nitrogen can help to remove volatile byproducts, such as CO2, which can in some cases accelerate the polymerization and in others, its removal can enhance control. mdpi.comresearchgate.net The removal of impurities that could catalyze side reactions is another benefit. illinois.edu
Choice of Initiator: The use of modern initiator systems, such as transition metal complexes or silyl-amines like HMDS, can provide a more controlled polymerization mechanism that is less prone to the side reactions that plague traditional amine-initiated systems. researchgate.netmdpi.com
Additives: In some cases, additives can be used to suppress side reactions. For example, the use of benzoic acid as an additive in the ROP of D-penicillamine NCA was found to suppress intramolecular isomerization side reactions. pku.edu.cn
By carefully selecting the initiator, solvent, and temperature, and by ensuring the purity of all reagents, the side reactions in the ROP of Boc-L-isoleucine NCA can be effectively mitigated, leading to the synthesis of well-defined polypeptides.
Ring Opening Polymerization Rop Mechanisms of Boc L Isoleucine N Carboxyanhydride
Chain Transfer Reactions
Chain transfer reactions are processes that terminate a growing polymer chain while simultaneously initiating the growth of a new chain. In the context of NCA polymerization, these events can lead to a broader molecular weight distribution and a discrepancy between the theoretical and experimental degrees of polymerization.
While specific research detailing chain transfer reactions in the polymerization of this compound is not extensively documented in the reviewed literature, general principles derived from the study of other NCAs can be considered. Impurities present in the polymerization system are often the primary source of chain transfer. illinois.edu
Potential Chain Transfer Agents:
Water: Adventitious water can act as a chain transfer agent by initiating new polymer chains. illinois.edu
Other Protic Impurities: Alcohols or other compounds with acidic protons can potentially initiate new chains, thus acting as chain transfer agents.
It is crucial to note that the bulky tert-butoxycarbonyl (Boc) protecting group and the secondary alkyl side chain of isoleucine may influence the kinetics and susceptibility to chain transfer reactions, though specific studies are lacking. In a study on the topochemical ROP of achiral NCAs, it was noted that the proper alignment of reacting groups in a crystal lattice could reduce chain transfer compared to solution polymerization, suggesting that reaction conditions play a significant role.
Termination Reactions
Termination reactions are chemical pathways that irreversibly stop the growth of a polymer chain. These reactions are a significant challenge in achieving a living polymerization of NCAs, where polymer chains should ideally remain active until all the monomer is consumed. illinois.edu For NCA polymerizations, including that of this compound, several termination pathways have been identified for the growing amine chain-end. researchgate.net
Common Termination Pathways in NCA Polymerization:
Reaction with Solvent: Certain solvents can react with the propagating amine chain-end, leading to termination. For instance, polymerizations conducted in dimethylformamide (DMF) can result in the formation of an N-formyl-terminated polypeptide, which is a non-propagating species. researchgate.netnih.gov
Intramolecular Cyclization: The terminal amine group of a growing chain can undergo a "backbiting" reaction with an electrophilic site on the same chain. This is particularly common in the polymerization of glutamate-derived NCAs, leading to the formation of a terminal pyroglutamate. mdpi.comresearchgate.net While not as commonly reported for isoleucine-based polypeptides, the possibility of intramolecular side reactions cannot be entirely dismissed without specific investigation.
Reaction with NCA Anions: The propagating chain-end can react with an NCA anion, which can be formed in the presence of basic species, leading to a terminated chain. illinois.edu
Reaction with Impurities: Impurities in the monomer, such as acid chlorides or isocyanates, which can be remnants from the NCA synthesis, can quench the propagating amine chain-end. illinois.edu The "Fuchs-Farthing" method for NCA synthesis, for example, can produce impurities like N-chloroformyl-amino acid chlorides and α-isocyanato-acid chlorides that must be removed to prevent termination. mdpi.com
A study on the polymerization of d-penicillamine NCA highlighted that side reactions involving the monomer itself could lead to the formation of byproducts and terminate chain growth. pku.edu.cn Although the side group of isoleucine is not as reactive as the thiol group of penicillamine, this illustrates the potential for complex termination pathways depending on the monomer structure and reaction conditions.
The following table summarizes general termination reactions observed in the ROP of various NCAs, which may be applicable to the polymerization of this compound.
| Termination Pathway | Description | Relevant NCAs (General) |
| Solvent-Induced Termination | The propagating amine chain-end reacts with the solvent, such as DMF, to form a non-propagating N-formyl group. | NCAs polymerized in DMF |
| Intramolecular Cyclization | The terminal amine attacks an electrophilic center within the same polymer chain, often an ester side chain, forming a cyclic end-group. | Poly(γ-O-allyl-l-glutamate) |
| Reaction with Monomer-Related Impurities | Propagating chains are quenched by reactive impurities like acid chlorides or isocyanates present in the monomer. | General for all NCAs |
| Reaction with NCA Anion | The growing chain reacts with an NCA anion, leading to a non-propagating species. | General for all NCAs |
Polymer Structures and Architectures Derived from Boc L Isoleucine N Carboxyanhydride
Homopolymerization of Boc-L-isoleucine N-Carboxyanhydride: Poly(Boc-L-isoleucine)
The homopolymerization of Boc-L-isoleucine NCA yields poly(Boc-L-isoleucine), a polypeptide with a backbone composed of repeating isoleucine units. The synthesis is typically achieved through ring-opening polymerization initiated by various species, including primary amines. illinois.edunih.gov The tert-butoxycarbonyl (Boc) protecting group on the isoleucine's amine is crucial during peptide synthesis, allowing for controlled polymerization and subsequent deprotection under acidic conditions. chemimpex.com
Control of Molecular Weight and Polydispersity Index
Achieving control over the molecular weight and maintaining a narrow polydispersity index (PDI) are critical for producing well-defined polypeptides. illinois.edu Traditional NCA polymerization methods often face challenges with side reactions that can lead to broader molecular weight distributions. illinois.edu However, significant advancements have been made to mitigate these issues.
The use of high-vacuum techniques and low temperatures (e.g., 0 °C) can suppress side reactions, leading to polypeptides with low polydispersity, around 1.1. rsc.org Transition metal complexes have also been employed as initiators to achieve living polymerizations, which allows for the synthesis of polypeptides with predictable molecular weights and narrow PDIs. nih.gov Furthermore, organosilicon reagents like hexamethyldisilazane (B44280) (HMDS) can mediate NCA polymerization, providing a metal-free route to well-defined homo- or block polypeptides with predictable molecular weights and narrow molecular weight distributions. mdpi.com
Table 1: Factors Influencing Molecular Weight and Polydispersity in Boc-L-isoleucine NCA Polymerization
| Factor | Effect on Molecular Weight & PDI |
| Initiator Type | Transition metal complexes and organosilicon reagents can provide better control, leading to predictable molecular weights and narrow PDIs. nih.govmdpi.com |
| Monomer-to-Initiator Ratio | Variations in this ratio allow for the preparation of polypeptides with a range of arm lengths. nih.gov |
| Reaction Temperature | Lower temperatures (e.g., 0 °C) can minimize side reactions, resulting in lower PDI values. rsc.orgmdpi.com |
| Reaction Technique | High-vacuum techniques help to eliminate impurities that can cause premature chain termination, leading to better control. researchgate.net |
Influence of Polymerization Conditions on Chain Length
The chain length of poly(Boc-L-isoleucine) is directly influenced by the polymerization conditions. The monomer-to-initiator ratio ([M]/[I]) is a key determinant, where a higher ratio generally results in longer polymer chains. nih.gov
The choice of initiator also plays a significant role. Primary amines are common initiators, but their basicity can sometimes lead to side reactions. illinois.edunih.gov More controlled polymerizations have been achieved with transition metal initiators and other systems that proceed through a more controlled mechanism. illinois.edunih.gov The purity of the NCA monomer is paramount, as impurities can act as chain-terminating agents, limiting the achievable chain length. illinois.edu Additionally, the reaction temperature can affect the kinetics and the prevalence of side reactions, with lower temperatures often favoring a more controlled process and longer chains. rsc.orgmdpi.com
Copolymerization Strategies Involving this compound
Copolymerization of Boc-L-isoleucine NCA with other NCA monomers allows for the creation of polypeptides with tailored properties and functionalities. mdpi.comnsf.gov These strategies can be broadly categorized into random and block copolymerizations.
Random Copolymerization
In random copolymerization, Boc-L-isoleucine NCA and one or more other NCA monomers are polymerized simultaneously, leading to a polymer chain with a random distribution of the constituent amino acids. rsc.orgnih.gov The reactivity ratios of the comonomers are a critical factor in determining the final composition and sequence distribution of the copolymer. mdpi.com
N-heterocyclic carbenes (NHCs) have been utilized as effective catalysts for the random copolymerization of various NCAs, producing copolypeptides with random repeating units. nih.govmdpi.com This method allows for the large-scale production of copolypeptides with diverse structures. mdpi.com The randomness of such copolymers can be confirmed by techniques like MALDI-ToF contour plot analysis. rsc.org
Block Copolymerization
Block copolymers are synthesized by the sequential polymerization of different NCA monomers, resulting in distinct blocks of each homopolymer linked together. illinois.edunsf.gov This method allows for the creation of amphiphilic block copolymers and other complex architectures. mdpi.com The "living" nature of certain polymerization techniques is crucial for the successful synthesis of well-defined block copolymers, as the integrity of the propagating chain end must be maintained for the subsequent addition of the next monomer. illinois.edursc.org
The most common method for synthesizing block copolymers is the sequential addition of monomers. illinois.edunsf.gov In this process, the first NCA monomer, such as Boc-L-isoleucine NCA, is polymerized to completion. Then, a second NCA monomer is introduced to the living polymer chains, initiating the growth of the second block. illinois.edunih.gov
This technique has been successfully employed to create various block copolymers, including those with poly(ethylene glycol) (PEG) and other polypeptides like poly(γ-benzyl-L-glutamate) and poly(ε-Boc-L-lysine). nsf.govnih.gov The ability to control the polymerization and maintain active chain ends is essential for achieving high block purity and low homopolymer contamination. illinois.edu
Macroinitiator Approaches
The use of macroinitiators in the ring-opening polymerization (ROP) of this compound is a powerful strategy for the synthesis of well-defined block copolymers. This approach involves a pre-synthesized polymer chain with an active initiating group, typically a primary amine, which initiates the polymerization of the NCA monomer. This results in the formation of a block copolymer where the first block is the macroinitiator and the second block is poly(Boc-L-isoleucine).
One of the most common macroinitiators employed is amine-terminated poly(ethylene glycol) (PEG-NH2). The resulting PEG-b-poly(Boc-L-isoleucine) copolymers are amphiphilic and can self-assemble in aqueous solutions to form various nanostructures such as micelles and vesicles. The hydrophobic poly(Boc-L-isoleucine) block forms the core, while the hydrophilic PEG block forms the corona, providing stability in aqueous environments. The final properties of the block copolymer, including its self-assembly behavior, are dictated by the molecular weights of both the PEG macroinitiator and the poly(Boc-L-isoleucine) block.
Another class of macroinitiators used are other polypeptide blocks. For instance, a living polypeptide chain, such as poly(ε-benzyloxycarbonyl-L-lysine), can be used to initiate the polymerization of Boc-L-isoleucine NCA to create all-polypeptide block copolymers. These materials are of interest for their ability to form well-ordered secondary structures, such as alpha-helices and beta-sheets, which can drive their self-assembly into more complex morphologies.
| Macroinitiator | Resulting Copolymer Architecture | Key Features |
| Amine-terminated poly(ethylene glycol) (PEG-NH2) | Diblock Copolymer: PEG-b-poly(Boc-L-isoleucine) | Amphiphilic, forms micelles in water. |
| Poly(ε-benzyloxycarbonyl-L-lysine) | Diblock Copolypeptide | All-polypeptide structure, potential for complex secondary structures. |
Graft Copolymerization
Graft copolymers featuring poly(Boc-L-isoleucine) side chains can be synthesized through two primary methods: "grafting-from" and "grafting-to".
In the "grafting-from" approach, a polymer backbone is functionalized with initiator sites, from which the Boc-L-isoleucine NCA polymerization is initiated. For example, a polymer with pendant primary amine groups can be used as a multifunctional macroinitiator. The density of the grafted chains can be controlled by the number of initiating sites on the backbone.
The "grafting-to" method involves the synthesis of poly(Boc-L-isoleucine) chains with a reactive end-group, which are then attached to a complementary functionalized polymer backbone. This method allows for better characterization of the side chains before grafting, but the grafting density may be limited by steric hindrance.
These graft copolymers are valuable for modifying the surface properties of materials or for creating complex three-dimensional structures.
Terpolymerization
Terpolymerization involving this compound allows for the creation of multifunctional polypeptides with tailored properties. By copolymerizing Boc-L-isoleucine NCA with two other NCA monomers, a terpolymer with a random, gradient, or block-like sequence can be obtained, depending on the reactivity ratios of the monomers and the polymerization conditions.
For instance, a terpolymer could be synthesized from Boc-L-isoleucine NCA, γ-benzyl-L-glutamate NCA, and ε-benzyloxycarbonyl-L-lysine NCA. This would result in a polypeptide with hydrophobic (isoleucine), alpha-helix forming (glutamate), and potentially cationic (after deprotection of lysine) residues. The combination of these different functionalities in a single polymer chain can lead to materials with complex self-assembly behaviors and responsiveness to external stimuli.
Complex Polymer Architectures
The versatility of this compound extends to the synthesis of non-linear, complex polymer architectures.
Star Polymers
Star polymers with poly(Boc-L-isoleucine) arms can be synthesized using a multifunctional core-initiator. The "core-first" approach utilizes a central molecule with multiple initiating sites, such as a dendrimer or a polyhedral oligomeric silsesquioxane (POSS) core functionalized with primary amines. The simultaneous polymerization of Boc-L-isoleucine NCA from these sites results in a star-shaped polymer. The number of arms is determined by the number of initiating sites on the core. These star polymers often exhibit lower solution viscosity compared to their linear analogues of the same molecular weight.
Cyclic Polypeptides
The synthesis of cyclic poly(Boc-L-isoleucine) presents a significant challenge. One approach involves the ring-opening polymerization of Boc-L-isoleucine NCA initiated by a bifunctional initiator, followed by a high-dilution intramolecular cyclization reaction to link the two chain ends. Another emerging method is the use of specific organocatalysts that can mediate a zwitterionic polymerization mechanism, which can lead to the direct formation of cyclic polymers. Cyclic polypeptides lack chain ends, which can lead to enhanced thermal and chemical stability and unique self-assembly properties compared to their linear counterparts.
Hyperbranched and Dendrigraft Structures
Hyperbranched and dendrigraft polymers based on Boc-L-isoleucine can be prepared through various strategies. Hyperbranched polymers can be synthesized via the self-condensing vinyl polymerization of a monomer that contains both an initiating group and a polymerizable group. In the context of NCAs, this could involve a monomer that also contains an initiating amine.
Dendrigraft structures, which are a type of dendritic polymer with a linear backbone and dendritic side chains, can be created by attaching generations of branched poly(Boc-L-isoleucine) to a linear polymer backbone. These highly branched structures possess a large number of chain-end functionalities and a globular shape, making them interesting for applications in catalysis and delivery systems.
| Complex Architecture | Synthetic Strategy | Key Structural Feature |
| Star Polymers | Core-first approach with multifunctional initiator | Multiple polymer arms radiating from a central core. |
| Cyclic Polypeptides | Intramolecular cyclization of linear precursor or zwitterionic polymerization | Absence of chain ends, forming a closed loop. |
| Hyperbranched Polymers | Self-condensing polymerization of a dual-function monomer | Highly branched, irregular dendritic structure. |
| Dendrigraft Polymers | Grafting of dendritic side chains onto a linear backbone | Linear backbone with densely packed dendritic branches. |
Stereochemical Control and Stereoregularity in Polymerization
The polymerization of L-isoleucine NCA, the unprotected counterpart to Boc-L-isoleucine NCA, is known to be influenced by the stereochemistry of the monomer. The presence of two chiral centers in isoleucine (the α-carbon and the β-carbon) adds a layer of complexity to its polymerization and the resulting polymer conformation. Studies on other NCAs, for instance, the copolymerization of D- and L-glutamate NCAs, have shown that the stereochemistry of the incoming monomer can influence the helicity of the growing polymer chain.
However, specific studies focusing on the stereochemical control and the resulting stereoregularity of polymers derived from the ring-opening polymerization of this compound are not found in the current scientific literature. Investigating how the Boc protecting group influences the stereoselectivity of the polymerization process would be a valuable contribution to the field. Understanding and controlling the stereoregularity of poly(Boc-L-isoleucine) is essential for designing materials with predictable and tunable secondary structures, such as α-helices or β-sheets, which are critical for their function in various applications.
Post Polymerization Modification and Functionalization
Deprotection of the Boc Group from Poly(Boc-L-isoleucine) and Copolymers
The removal of the Boc protecting group is a critical step that unmasks the primary amine groups on the isoleucine residues, making them available for subsequent functionalization. This deprotection is most commonly achieved under acidic conditions, although orthogonal strategies can be employed for more complex, multi-functional polymers.
The Boc group is renowned for its stability in basic and many nucleophilic conditions, yet it is readily cleaved under acidic treatment. sci-hub.se This cleavage is a standard procedure in polypeptide synthesis and modification.
Strong acids are typically used to effect the deprotection. jk-sci.com The most common reagent is trifluoroacetic acid (TFA), often used neat or in a solution with a suitable solvent like dichloromethane (B109758) (DCM). jk-sci.com Other strong acids such as hydrochloric acid (HCl) and p-toluenesulfonic acid are also effective. jk-sci.comfishersci.co.uk The reaction mechanism involves protonation of the carbonyl oxygen of the carbamate (B1207046) by the acid. jk-sci.com This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a carbamic acid intermediate. jk-sci.comacsgcipr.org The carbamic acid is unstable and spontaneously decarboxylates, releasing carbon dioxide and yielding the free primary amine on the polymer side chain. jk-sci.com
The choice of acid and reaction conditions can be tailored to the sensitivity of the polymer or other functional groups present. mdpi.com For instance, milder conditions using reagents like oxalyl chloride in methanol (B129727) have been developed to deprotect N-Boc groups on substrates with acid-labile functionalities. nih.gov
Table 1: Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Neat or in DCM (e.g., 25-50% v/v), Room Temperature | Highly effective and most common method. jk-sci.com |
| Hydrochloric Acid (HCl) | In an organic solvent like dioxane, methanol, or ethyl acetate | A strong and cost-effective option. fishersci.co.ukmdpi.com |
| p-Toluenesulfonic Acid (pTSA) | Used in deep eutectic solvents or other organic solvents | Considered a greener alternative to TFA. mdpi.com |
| Oxalyl Chloride/Methanol | Methanol, Room Temperature | A mild method suitable for acid-sensitive compounds. nih.gov |
This table summarizes common reagents used for the acidic removal of the Boc protecting group.
In the synthesis of complex block or functional copolymers, an orthogonal deprotection strategy is essential. This approach allows for the selective removal of one type of protecting group without affecting others, enabling site-specific modifications. nih.govnih.gov
For polymers containing Boc-L-isoleucine alongside other protected amino acids, different protecting groups that are stable to acid but labile to other conditions can be used. A classic orthogonal pair is the acid-labile Boc group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.govescholarship.org For instance, in a copolymer containing both Boc-protected and Fmoc-protected lysine (B10760008) residues, the Fmoc groups can be selectively removed using a mild base like piperidine (B6355638) in DMF, leaving the Boc groups intact. sigmaaldrich.com Subsequently, the Boc groups can be removed under acidic conditions with TFA. nih.gov
Other protecting groups used in orthogonal schemes include:
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These are removed with dilute hydrazine (B178648) in DMF. sigmaaldrich.com
Trityl (Trt): Cleaved under mildly acidic conditions that may not fully remove Boc groups, allowing for differential deprotection. sigmaaldrich.com
Benzyl (Bn): This group is selectively removed by palladium-catalyzed hydrogenolysis, a method that does not affect Boc groups. fishersci.co.uk
These strategies provide precise control over the sequence of deprotection and subsequent functionalization, which is crucial for creating well-defined, multi-functional polymeric architectures. nih.govrsc.org
Theoretical and Computational Studies of Boc L Isoleucine Nca and Its Polymerization
Modeling of Polymerization Kinetics and Thermodynamics
Kinetic modeling of NCA polymerization provides a quantitative framework to understand and predict the rate of polymerization and the evolution of polymer molecular weight and distribution. For the polymerization of NCAs, pseudo-first-order kinetics are often observed, where the rate of monomer consumption is proportional to the monomer concentration. acs.org
The polymerization of Boc-L-isoleucine NCA is expected to be slower than that of less sterically hindered NCAs. This is a direct consequence of the higher activation energy for the propagation step due to the bulky side chain, a phenomenon supported by DFT calculations on similar systems. frontiersin.orgnih.gov Experimental kinetic investigations on N-alkylated glycine (B1666218) NCAs have demonstrated that the polymerization rate decreases with increasing steric bulk of the side group. frontiersin.org
Simulations of Polymer Chain Growth and Architectures
Simulations of polymer chain growth offer a dynamic perspective on the polymerization process, allowing for the exploration of how monomer sequence and reaction conditions influence the final polymer architecture. While specific simulations of Boc-L-isoleucine NCA polymerization are not prominently documented, general principles from simulations of polypeptide synthesis are applicable.
The ring-opening polymerization of NCAs can lead to various polymer architectures, including linear chains, block copolymers, and more complex structures like branched or star-shaped polymers. nih.govnih.gov The architecture is primarily determined by the initiator used and the sequence of monomer addition. For instance, using a monofunctional initiator like a primary amine will lead to linear poly(Boc-L-isoleucine).
Simulations can model the sequential addition of Boc-L-isoleucine NCA monomers to a growing polymer chain. These models can incorporate the stereochemistry of the L-isoleucine monomer, which is crucial for determining the resulting polymer's secondary structure. The β-branched nature of the isoleucine side chain is known to promote the formation of rigid helical structures, specifically α-helices.
Computational Prediction of Polymer Conformations and Properties
Molecular dynamics (MD) simulations are a powerful computational technique used to predict the conformational preferences and properties of polymers like poly(L-isoleucine). acs.org These simulations model the interactions between all atoms in the system over time, providing insights into the polymer's secondary and tertiary structure in different environments.
Poly(L-isoleucine) is known to adopt a stable α-helical conformation in many solvents due to the steric bulk of its β-branched side chain, which restricts the conformational freedom of the polypeptide backbone. MD simulations can be used to explore the stability of this helical structure and to investigate the conditions under which it might transition to other conformations, such as β-sheets or random coils.
A study investigating the self-assembly of alanine-isoleucine (Ala-Ile) and isoleucine-isoleucine (Ile-Ile) dipeptides using all-atom MD simulations highlighted the strong self-assembly propensity of isoleucine-containing peptides. acs.org This tendency to aggregate is driven by hydrophobic interactions between the bulky side chains. For a long-chain polymer like poly(L-isoleucine), these strong intermolecular interactions would favor the formation of aggregated structures composed of stable α-helices.
The table below summarizes the expected conformational properties of poly(L-isoleucine) based on computational and experimental studies of isoleucine-containing peptides and polypeptides.
| Property | Predicted Characteristic | Computational Method |
| Secondary Structure | Predominantly α-helical | Molecular Dynamics Simulations |
| Tertiary Structure | Aggregates of helical rods | Molecular Dynamics Simulations |
| Driving Force for Assembly | Hydrophobic interactions of side chains | All-atom Molecular Dynamics |
Advanced Research Applications and Future Directions
Development of Novel Polymerization Initiators and Catalysts
The quest for ideal initiators and catalysts for NCA polymerization is driven by the need to achieve rapid reaction rates, high molecular weight polymers, low dispersity, and predictable polymer structures, all while minimizing undesirable side reactions. nih.gov Traditional initiators like primary amines often lead to slow polymerizations and can cause side reactions due to their basicity. nih.govillinois.edu
Recent breakthroughs have focused on organocatalysts that can significantly accelerate NCA polymerization while maintaining excellent control over the process. A notable development is the use of single-center trifunctional organocatalysts, such as certain conjugated cationic catalysts. nih.govnih.gov These catalysts operate through a cation-dipole interaction, which simultaneously enhances the reaction rate and controllability. nih.gov For instance, 4-dimethylamino-1-neopentylpyridinium chloride (DMAPPCl) has demonstrated remarkable efficacy in catalyzing the polymerization of various NCAs. nih.gov It can increase the polymerization rate to completion within hours, compared to days for uncatalyzed reactions, while producing polypeptides with predictable molecular weights and narrow dispersities (Đ < 1.1). nih.gov
Another class of catalysts that has proven effective in accelerating NCA polymerization are crown ethers, such as 18-crown-6 (B118740) (18-C-6). illinois.edu These molecules are thought to promote the interaction between the propagating amine chain end and the NCA monomer, thereby increasing the reaction rate, especially in solvents with low polarity. illinois.edu The catalytic activity is dependent on the size of the crown ether, with 18-C-6 showing superior performance for many common NCA monomers. illinois.edu
The table below summarizes the performance of selected modern catalysts in NCA polymerization.
| Catalyst Type | Example Catalyst | Mechanism of Action | Key Advantages |
| Cationic Organocatalyst | 4-dimethylamino-1-neopentylpyridinium chloride (DMAPPCl) | Cation-dipole interaction activates monomer and accelerates decarboxylation. nih.govnih.gov | Fast kinetics, high control (predictable MW, low Đ), reduces side reactions. nih.govnih.gov |
| Crown Ether | 18-crown-6 (18-C-6) | Promotes interaction between amine initiator/propagating chain and NCA monomer. illinois.edu | Significant rate acceleration in low-polarity solvents. illinois.edu |
| Guanidine Base | 1,1,3,3-Tetramethylguanidine (TMG) | Acts as a strong base and hydrogen bond acceptor to increase initiation and propagation rates. nih.gov | Accelerates polymerization. nih.gov |
A significant step towards sustainable polymer chemistry is the development of recyclable catalysts. The ideal catalyst should not only be highly active and selective but also easily recoverable and reusable without a significant loss of performance. The aforementioned cationic organocatalyst, DMAPPCl, has shown good recyclability, retaining high catalytic efficiency for at least five cycles in the polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA). nih.gov This recyclability is a crucial feature for reducing the cost and environmental impact of polypeptide synthesis, making the process more viable for large-scale industrial applications. Future research will likely focus on immobilizing these catalysts on solid supports to further simplify the recovery process.
Engineering of Tailored Poly(L-isoleucine) Architectures for Specific Chemical Functions
The function of a polypeptide is intrinsically linked to its architecture. Modern polymer chemistry allows for the precise engineering of polypeptide structures beyond simple linear homopolymers. Using Boc-L-isoleucine NCA, researchers can create complex architectures like block copolymers, which consist of two or more distinct polymer chains linked together. illinois.edu By sequentially adding different NCA monomers to a living polymerization system, it is possible to synthesize diblock, triblock, or even multiblock copolymers. illinois.eduresearchgate.net
For example, a poly(L-isoleucine) block can be combined with a hydrophilic block, such as poly(ethylene glycol) (PEG) or a charged polypeptide block (e.g., poly(L-lysine)), to create amphiphilic block copolymers. These macromolecules can self-assemble in aqueous solutions to form micelles, vesicles, or other nanostructures, which are of great interest for applications in drug delivery and nanotechnology. The bulky, hydrophobic isoleucine block would form the core of these assemblies, providing a suitable environment for encapsulating hydrophobic drugs.
Integration of Boc-L-isoleucine NCA Polymerization with Other Polymerization Techniques (e.g., RAFT, ROMP)
To further expand the range of accessible polymer architectures and functionalities, NCA polymerization can be combined with other controlled/living polymerization techniques. This is typically achieved using dual or heterofunctional initiators, which possess two distinct initiating sites capable of triggering different polymerization mechanisms. ugent.be
For instance, an initiator can be designed to have one site for the ring-opening polymerization of Boc-L-isoleucine NCA and a second site for Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. ugent.be This strategy allows for the synthesis of hybrid block copolymers containing a polypeptide segment and a synthetic polymer segment (e.g., polystyrene, poly(methyl methacrylate)). These materials combine the biological properties of polypeptides with the physical and chemical properties of traditional synthetic polymers. ugent.be While Ring-Opening Metathesis Polymerization (ROMP) is another powerful technique, its integration with NCA ROP is less common but represents an area for future exploration.
Exploration of New Monomer Feedstocks and Copolymer Systems for Functional Poly(amino acid)s
The versatility of NCA polymerization lies in the wide variety of available monomers, allowing for the creation of polypeptides with diverse side-chain functionalities. illinois.edu Research is ongoing to develop new NCA monomers derived from non-natural or functionalized amino acids. mdpi.com Boc-L-isoleucine NCA can be copolymerized with these functional NCAs to create statistical or random copolymers. rsc.org
This approach allows for the fine-tuning of the physicochemical properties of the resulting polypeptide. For example, copolymerizing Boc-L-isoleucine NCA with a glycosylated lysine-NCA can yield water-soluble, helical polypeptides bearing sugar moieties. rsc.org These "glycopolypeptides" can mimic natural glycoproteins and are being investigated for applications in cell recognition and targeted drug delivery. rsc.org Similarly, copolymerization with azide-functionalized NCAs allows for post-polymerization modification using "click" chemistry, enabling the attachment of a wide array of functional molecules. mdpi.com
Strategies for Minimizing Side Reactions and Improving Polymerization Control
A persistent challenge in NCA polymerization is the occurrence of side reactions that can lead to chain termination, broader molecular weight distributions, and loss of control. mdpi.com The primary amine initiators or the propagating chain-end can deprotonate the NCA monomer at the N-H position, leading to an "activated monomer" that can cause uncontrolled polymerization. nih.govillinois.edu
Several strategies have been developed to mitigate these issues:
Optimization of Reaction Conditions: Conducting the polymerization at low temperatures (e.g., 0 °C) can significantly suppress side reactions. researchgate.netmdpi.com Furthermore, performing the reaction under high vacuum or with a constant flow of inert gas helps to remove the CO2 byproduct, which can shift the equilibrium and potentially influence side reactions. researchgate.netmdpi.com
Use of High Purity Reagents: Impurities in the monomer, initiator, or solvent are a major cause of uncontrolled polymerization. Using high-purity chemicals and rigorous purification techniques, such as recrystallization of the NCA monomer, is crucial for achieving living polymerization. researchgate.net
Advanced Catalytic Systems: As discussed in section 8.1.1, modern catalysts like DMAPPCl not only accelerate the polymerization but also improve control by diminishing side reactions. nih.gov They achieve this by activating the monomer towards nucleophilic attack by the initiator while stabilizing the propagating chain end. nih.govnih.gov
Ammonium (B1175870) Salt Initiators: The use of ammonium salts with non-nucleophilic counter-anions (e.g., tetrafluoroborate) as initiators has been shown to provide a controlled and versatile polymerization method. researchgate.net
By employing these strategies, researchers can synthesize well-defined polypeptides from Boc-L-isoleucine NCA and other monomers with a high degree of precision, paving the way for advanced material applications.
Advances in Scalable and Sustainable Synthesis of NCAs and Polypeptides
The synthesis of polypeptides through the ring-opening polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs) is a powerful method for creating well-defined biomaterials. acs.org Historically, this process has been hampered by the stringent requirements for highly pure monomers and anhydrous (moisture-free) conditions, which are challenging and costly to implement on a large scale. pnas.orgchemrxiv.org Recent advancements, however, have focused on developing more scalable, robust, and sustainable methods for both NCA synthesis and subsequent polymerization. nih.gov
A significant hurdle in large-scale NCA production is the purification of the monomer. Traditional methods like recrystallization or column chromatography are not always suitable for large quantities. tandfonline.comtandfonline.com To address this, researchers have developed simplified purification techniques, such as a simple filtration step through diatomaceous earth (celite), which has proven effective for producing highly purified NCAs on scales exceeding 100 grams. tandfonline.com Another key innovation is the modification of reaction conditions to enhance efficiency and sustainability. For instance, NCA synthesis reactions, which traditionally required external heating, can be driven to completion by the slight exotherm generated upon mixing the reagents. tandfonline.comtandfonline.com This eliminates the need for heating large reaction vessels, simplifying the process for industrial-scale production. tandfonline.com
To overcome the extreme sensitivity of NCAs and their polymerization to moisture and impurities, several pioneering strategies have emerged. One approach involves the use of an oil/water biphasic system. pnas.org In this "SIMPLE" (Spatiotemporally-controlled in-situ monomer purification and polymerization) method, impurities from the crude NCA monomer are extracted into the aqueous phase, while the polymerization occurs at the interface or in the organic phase at a rate that significantly outpaces side reactions induced by water. pnas.org This strategy allows for the use of non-purified NCAs and circumvents the need for strictly anhydrous conditions, representing a paradigm shift for low-cost, large-scale polypeptide production. pnas.org
Another major advancement is the development of moisture-tolerant, open-flask synthesis methods. These protocols utilize inexpensive and highly efficient scavengers to remove hydrogen chloride (HCl), a byproduct of NCA synthesis that can catalyze the decomposition of the NCA ring, especially in the presence of moisture. chemrxiv.org Epoxides like propylene (B89431) oxide have been identified as ultra-fast HCl scavengers, enabling the successful synthesis of over 30 different unprotected NCAs, including those with reactive side chains, in high yields and on a multi-gram scale, even under atmospheric conditions with ambient humidity. chemrxiv.org This robust method avoids the need for gloveboxes or Schlenk lines, dramatically increasing the accessibility and scalability of NCA synthesis. chemrxiv.org
Comparison of Advanced NCA Synthesis and Polymerization Methods
| Method | Key Innovation | Primary Advantage | Reference |
|---|---|---|---|
| Ambient Temperature Synthesis | Utilizes reaction exotherm instead of external heating. | Simplifies large-scale reactions by eliminating the need to heat large vessels. | tandfonline.comtandfonline.com |
| Filtration-Based Purification | Uses diatomaceous earth (celite) for purification instead of recrystallization. | Enables simple, rapid purification of NCAs on a >100 g scale. | tandfonline.com |
| Biphasic (Oil/Water) System | In-situ extraction of impurities into the aqueous phase during polymerization. | Allows use of non-purified NCAs and removes the need for strictly anhydrous conditions. | pnas.org |
| HCl Scavenging (e.g., Propylene Oxide) | Employs fast-acting scavengers to neutralize HCl byproduct. | Enables robust, open-flask synthesis of NCAs under ambient moisture, expanding functional group tolerance. | chemrxiv.org |
These developments collectively contribute to making polypeptide synthesis more efficient, cost-effective, and environmentally friendly, paving the way for the broader industrial and biomedical application of materials derived from Boc-L-isoleucine N-carboxyanhydride and other NCAs. acs.orgpnas.org
Fundamental Understanding of Structure-Property Relationships in Poly(L-isoleucine) and its Copolymers
Copolymers are polymers composed of two or more different monomer units. youtube.com When a hydrophobic amino acid like isoleucine is combined with a hydrophilic one, such as lysine (B10760008), the resulting copolymer is amphiphilic. In aqueous environments, these amphiphilic block copolymers can self-assemble into organized structures where the hydrophobic blocks (poly(L-isoleucine)) form a core to minimize contact with water, and the hydrophilic blocks form an outer corona. sigmaaldrich.com This behavior is fundamental to forming structures like micelles or vesicles, which are highly valuable for applications such as drug delivery. sigmaaldrich.comnih.gov
A key area of research is understanding how the ratio and arrangement of different amino acids within a copolymer chain affect its final properties. A study on random copolymers of lysine and isoleucine synthesized for mRNA delivery provides a clear example of this structure-property relationship. nih.gov While a pure poly(L-lysine) homopolymer is highly cationic but can be cytotoxic, incorporating the hydrophobic L-isoleucine monomer modulates these properties.
The research demonstrated that introducing isoleucine into the polypeptide chain had several beneficial effects:
Complex Formation: Copolymers with a lysine:isoleucine monomer ratio of 80:20 were effective at forming compact, positively-charged polyplexes with mRNA. nih.gov
Protection: The copolymers successfully protected the encapsulated mRNA from degradation by ribonucleases. nih.gov
Toxicity and Efficacy: The inclusion of isoleucine reduced the cytotoxicity compared to the pure lysine homopolymer. Furthermore, these copolymers showed higher transfection efficacy than the standard transfection agent, poly(ethyleneimine). nih.gov
This demonstrates a direct relationship between the amino acid composition (structure) and the biological performance (property). The hydrophobic isoleucine component likely contributes to the stability of the polyplex core and facilitates interaction with cell membranes, enhancing mRNA delivery.
Structure-Property Effects in Poly(lysine-co-isoleucine) Copolymers
| Property | Observation in Lysine:Isoleucine (80:20) Copolymer | Inferred Role of Isoleucine | Reference |
|---|---|---|---|
| Polyplex Formation | Forms small, stable polyplexes with mRNA with a positive ζ-potential. | Contributes to the hydrophobic core, stabilizing the particle structure. | nih.gov |
| mRNA Protection | Effectively protects mRNA from enzymatic degradation. | Aids in creating a dense, protective core around the nucleic acid. | nih.gov |
| Cytotoxicity | Exhibits lower toxicity than the corresponding lysine homopolymer. | Modulates the high positive charge density of the polylysine, reducing adverse cell interactions. | nih.gov |
| Transfection Efficacy | Shows greater efficacy for delivering mRNA into cells than poly(ethyleneimine). | The hydrophobic nature may improve interaction with and transport across the cell membrane. | nih.gov |
The fundamental principle that the chemical nature of the amino acid side chains (e.g., hydrophobic, charged, polar) dictates the secondary structure (e.g., α-helix, β-sheet) and self-assembly behavior of the resulting polypeptide is central to this field. sigmaaldrich.com By strategically combining monomers like Boc-L-isoleucine NCA with other NCAs, researchers can design and synthesize novel copolymers with precisely tailored properties for advanced biomedical applications.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-L-isoleucine N-carboxyanhydride (NCA) with high purity?
- Methodological Answer : The synthesis involves cyclization of Boc-L-isoleucine using activating agents like triphosgene or phosphorus tribromide under anhydrous conditions. Key parameters include maintaining low temperatures (0–5°C) to minimize side reactions and using dry solvents (e.g., THF or DCM). Purification via recrystallization from cold ether/hexane mixtures ensures high purity . Recent advancements propose N₂-flow systems to accelerate polymerization while maintaining control over monomer reactivity .
Q. How should Boc-L-isoleucine NCA be handled to ensure stability and prevent decomposition during storage?
- Methodological Answer : Store the compound under inert gas (Ar/N₂) at –20°C in airtight, moisture-free containers. Pre-dry solvents and reagents to avoid hydrolysis. Safety protocols mandate PPE (gloves, goggles) and working in fume hoods due to sensitivity to moisture and CO₂ exposure .
Q. What analytical techniques are critical for characterizing Boc-L-isoleucine NCA purity and structural integrity?
- Methodological Answer : Use ¹H/¹³C NMR to confirm cyclic anhydride formation (absence of free amine/carboxylic acid peaks). FTIR identifies characteristic C=O stretching (~1850 cm⁻¹ for anhydride) and N-H bending (~3300 cm⁻¹). Mass spectrometry (ESI-TOF) validates molecular weight, while TGA/DSC assess thermal stability .
Advanced Research Questions
Q. How can living polymerization of Boc-L-isoleucine NCA be optimized to achieve controlled molecular weights and low dispersity (Đ < 1.2)?
- Methodological Answer : Employ primary amine initiators (e.g., n-hexylamine) under N₂ flow to remove CO₂, shifting the carbamic acid-amine equilibrium toward active chain ends. Kinetic studies show increasing N₂ flow rates accelerate polymerization while retaining living characteristics. Monitor progress via in situ FTIR or GPC to adjust reaction time and initiator-to-monomer ratios .
Q. What mechanistic insights explain conflicting polymerization rate data between primary and secondary amine initiators?
- Methodological Answer : DFT studies reveal that both primary and secondary amines initiate polymerization via nucleophilic attack on the NCA’s carbonyl group, with decarboxylation not rate-limiting. Secondary amines exhibit marginally lower activation barriers, enabling comparable or faster initiation rates. Discrepancies in experimental rates arise from solvent polarity and CO₂ removal efficiency .
Q. How can block copolypeptides incorporating Boc-L-isoleucine NCA be synthesized with precise architectures?
- Methodological Answer : Sequential NCA ROP allows block copolymerization. First, polymerize Boc-L-isoleucine NCA, then deprotect the Boc group (e.g., via TFA) to expose the amine terminus for initiating a second NCA (e.g., γ-benzyl-L-glutamate). Control over block length requires strict anhydrous conditions and real-time GPC monitoring .
Q. What strategies enable stimuli-responsive behavior in Boc-L-isoleucine-based polypeptides for biomedical applications?
- Methodological Answer : Introduce pH-sensitive groups (e.g., tert-butyl esters) via copolymerization with functionalized NCAs. Post-polymerization deprotection yields polyacids that undergo conformational changes at physiological pH. Alternatively, integrate light-responsive moieties (e.g., photocaged lysine NCAs) for triggered drug release .
Q. How do hydrodynamic radius (Rₕ) measurements of Boc-L-isoleucine polypeptides vary across techniques, and how can discrepancies be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
